molecular formula C24H18F2N2O3 B2523883 3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888458-39-7

3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2523883
CAS No.: 888458-39-7
M. Wt: 420.416
InChI Key: BXQUPFMGMFQKRU-UHFFFAOYSA-N
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Description

3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is fused with a carboxamide group and substituted with difluorobenzamido and dimethylphenyl groups. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthetic route include:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an acid chloride or ester).

    Substitution with Difluorobenzamido and Dimethylphenyl Groups: The difluorobenzamido and dimethylphenyl groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that enhance the efficiency of each step. Scale-up processes may also be developed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new substituents on the benzofuran ring.

Scientific Research Applications

3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound may be used in studies of biological processes and pathways. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent.

    Medicine: The compound may have potential applications in drug discovery and development. Its pharmacological properties can be investigated to identify potential therapeutic uses.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide involves its interactions with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide include other benzofuran derivatives with different substituents. Examples of similar compounds include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of difluorobenzamido and dimethylphenyl groups may enhance its stability, reactivity, and interactions with biological targets compared to other benzofuran derivatives.

Properties

IUPAC Name

3-[(3,4-difluorobenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O3/c1-13-7-9-16(11-14(13)2)27-24(30)22-21(17-5-3-4-6-20(17)31-22)28-23(29)15-8-10-18(25)19(26)12-15/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQUPFMGMFQKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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